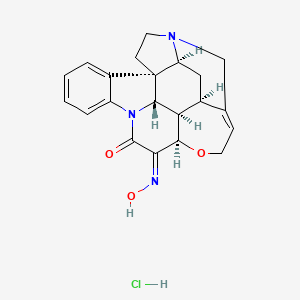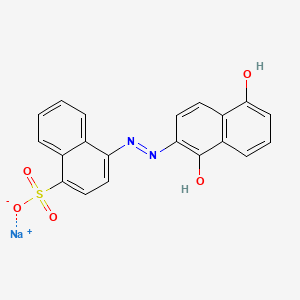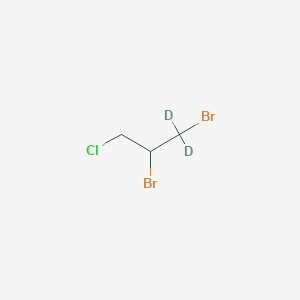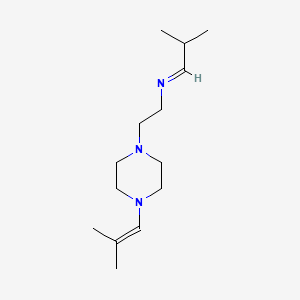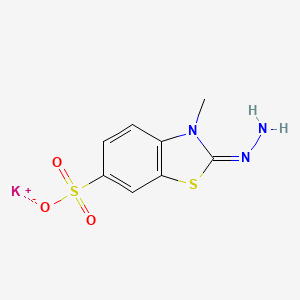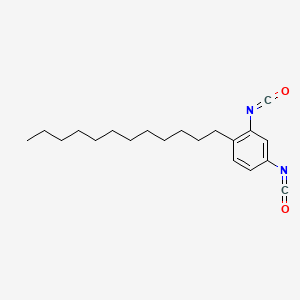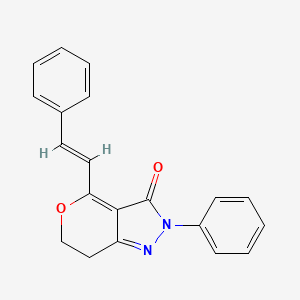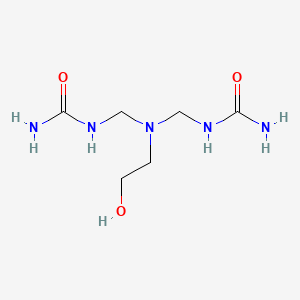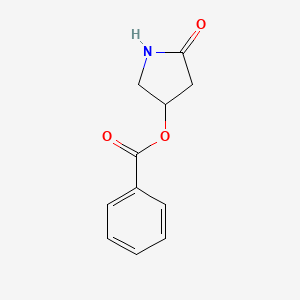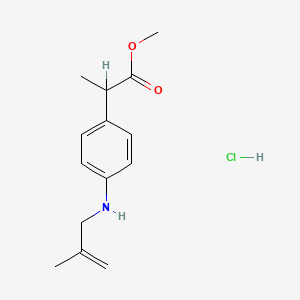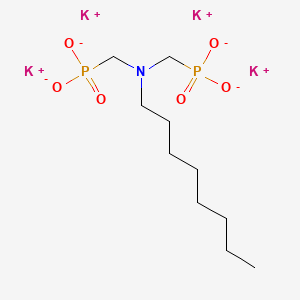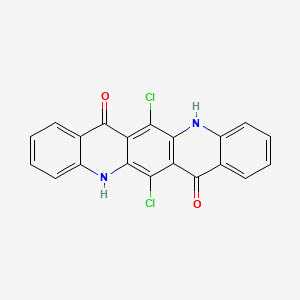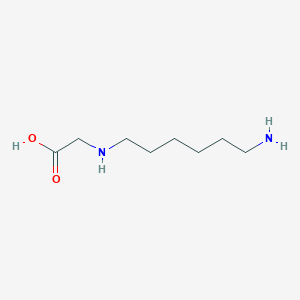
n-(6-Aminohexyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminohexyl)glycine is a compound that belongs to the class of peptoids, which are peptide mimics with a poly(glycine) backbone. This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further connected to a glycine residue. Peptoids, including this compound, are known for their stability and resistance to proteolytic degradation, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(6-Aminohexyl)glycine can be synthesized using several methods, including the solid-phase submonomer synthesis method, ring-opening polymerization method, and Ugi reaction method . The solid-phase submonomer synthesis method involves the sequential addition of monomers to a growing polymer chain anchored to a solid support. This method allows for precise control over the sequence and structure of the resulting peptoid.
The ring-opening polymerization method involves the polymerization of cyclic monomers to form linear polymers. This method is often used to produce polypeptoids with well-defined structures and properties .
The Ugi reaction method is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form a peptoid. This method is advantageous due to its simplicity and the ability to produce peptoids with diverse side chains .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the solid-phase submonomer synthesis method. This method is preferred due to its scalability and the ability to produce high-purity peptoids with consistent properties .
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-Aminohexyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino group and the hexyl chain, which provide reactive sites for chemical modifications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-(6-oxohexyl)glycine, while reduction reactions may yield this compound derivatives with modified side chains .
Wissenschaftliche Forschungsanwendungen
N-(6-Aminohexyl)glycine has a wide range of scientific research applications due to its stability and versatility. In chemistry, it is used as a building block for the synthesis of complex peptoids and polymers . In biology, it is employed in the study of protein-protein interactions and as a scaffold for the development of antimicrobial agents .
In medicine, this compound is investigated for its potential as a therapeutic agent due to its resistance to proteolytic degradation and its ability to mimic natural peptides . In industry, it is used in the development of materials with unique properties, such as surface antifouling coatings and drug delivery systems .
Wirkmechanismus
The mechanism of action of N-(6-Aminohexyl)glycine involves its interaction with specific molecular targets and pathways. As a peptoid, it can mimic the structure and function of natural peptides, allowing it to bind to and modulate the activity of proteins and enzymes . The hexyl chain and amino group provide additional sites for interactions with biological molecules, enhancing its efficacy and specificity .
Vergleich Mit ähnlichen Verbindungen
N-(6-Aminohexyl)glycine is similar to other peptoids, such as N-(4-aminobutyl)glycine and N-(2-aminoethyl)glycine . it is unique in its longer hexyl chain, which provides distinct chemical and physical properties. This longer chain enhances its hydrophobicity and allows for more extensive interactions with biological membranes and proteins .
Similar compounds include:
- N-(4-aminobutyl)glycine
- N-(2-aminoethyl)glycine
- N-(S-phenylethyl)glycine
- N-benzylglycine
These compounds share the common feature of having an amino group attached to a glycine residue, but differ in the length and structure of their side chains, which influence their properties and applications .
Eigenschaften
CAS-Nummer |
784109-85-9 |
|---|---|
Molekularformel |
C8H18N2O2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-(6-aminohexylamino)acetic acid |
InChI |
InChI=1S/C8H18N2O2/c9-5-3-1-2-4-6-10-7-8(11)12/h10H,1-7,9H2,(H,11,12) |
InChI-Schlüssel |
NOCTZBYMEXZKLK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNCC(=O)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


